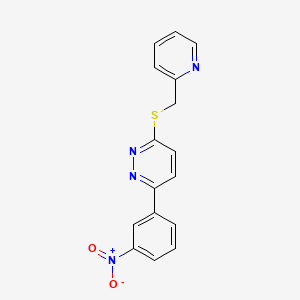

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-20(22)14-6-3-4-12(10-14)15-7-8-16(19-18-15)23-11-13-5-1-2-9-17-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCYIEJALOJANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319729 | |

| Record name | 3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816186 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

893998-30-6 | |

| Record name | 3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl group is nitrated using nitric acid or other nitrating agents.

Attachment of the Pyridinylmethylthio Group: The pyridinylmethylthio group can be attached through nucleophilic substitution reactions, where a pyridinylmethylthio moiety is introduced to the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The pyridinylmethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Nitric acid, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl and pyridinylmethylthio groups may play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Triazolopyridazine Analog

- Compound : 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 894061-16-6)

- Structure : Replaces pyridazine with a triazolopyridazine core.

- Molecular Formula : C₁₆H₁₂N₆S vs. C₁₅H₁₁N₄O₂S (target compound).

- Properties : Higher nitrogen content (6 N atoms vs. 4 N in the target) and water solubility (33.7 µg/mL at pH 7.4), likely due to the triazole ring enhancing hydrophilicity .

Pyrimidinone Derivatives

- Compounds: 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one (2a, CAS: N/A) 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one (2c, CAS: N/A) Structure: Pyrimidin-4(3H)-one core instead of pyridazine. Properties: Higher melting points (222–224°C) compared to the target compound (data unavailable), suggesting stronger intermolecular interactions in the solid state .

Substituent Effects

Nitro Group Position

- 3-Nitrophenyl vs. 4-Nitrophenyl: The target compound’s meta-nitro group (3-nitrophenyl) may confer distinct electronic effects compared to para-substituted analogs (e.g., compound 2c).

Thioether Linkers

- Pyridin-2-ylmethylthio vs.

Physicochemical Properties

| Property | Target Compound | Triazolopyridazine Analog | Pyrimidinone (2a) |

|---|---|---|---|

| Molecular Weight | 329.35 g/mol | 320.40 g/mol | 383.08 g/mol |

| Core Heterocycle | Pyridazine | Triazolopyridazine | Pyrimidin-4(3H)-one |

| Melting Point | N/A | N/A | 222.3–223.0°C |

| Water Solubility | N/A | 33.7 µg/mL (pH 7.4) | Insoluble (inferred) |

Biological Activity

The compound 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a pyridazine derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Research indicates that compounds similar to This compound exhibit diverse biological activities, including:

- Anticancer Activity : Many pyridazine derivatives have shown cytotoxic effects against various cancer cell lines. The compound may inhibit specific kinases or enzymes involved in tumor progression.

- Anti-inflammatory Properties : Some studies suggest that such compounds can modulate inflammatory pathways, potentially reducing inflammation markers in vitro.

- Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of related compounds. The following table summarizes some key findings:

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | HeLa (Cervical Cancer) | 5.2 | Anticancer |

| Compound B | MCF-7 (Breast Cancer) | 10.4 | Anticancer |

| Compound C | E. coli | 12.0 | Antibacterial |

| Compound D | S. aureus | 15.5 | Antibacterial |

These results indicate that derivatives similar to This compound can exhibit significant biological activity against cancer and bacterial strains.

Case Studies

-

Case Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry demonstrated that a related pyridazine compound exhibited selective cytotoxicity against several cancer cell lines, with IC50 values ranging from 2.76 µM to 9.27 µM for ovarian and renal cancer cell lines, respectively . -

Case Study on Anti-inflammatory Effects :

Another research article explored the anti-inflammatory properties of similar compounds, showing a reduction in pro-inflammatory cytokines in macrophage cell cultures treated with the compound at concentrations of 10 µM and above .

Q & A

Q. What are the standard synthetic routes for 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by functionalization. Key steps include:

- Nitrophenyl introduction : Coupling via Suzuki-Miyaura or Ullmann reactions under palladium catalysis .

- Thioether linkage : Reaction of a pyridazine-thiol intermediate with 2-(bromomethyl)pyridine in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Optimization : Parameters like solvent choice (DMF vs. THF), temperature (reflux vs. room temperature), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) significantly impact yield. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Analytical characterization includes:

- Spectroscopy :

Q. What in vitro assays are suitable for preliminary biological evaluation?

Common assays include:

- Enzyme inhibition : Kinase or protease activity measured via fluorometric/colorimetric substrates (e.g., ATPase-Glo™ assay) .

- Cytotoxicity : MTT assay against cancer cell lines (IC₅₀ values reported in µM) .

- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with targets like DNA or receptors .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., EGFR kinase, PDB ID: 1M17). Key interactions include π-π stacking with nitrophenyl and hydrogen bonding via pyridazine N-atoms .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values or selectivity may arise from:

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5), serum content (e.g., 10% FBS vs. serum-free), or incubation time (24 vs. 48 hours) .

- Structural analogs : Compare activity of derivatives (e.g., replacing nitrophenyl with methoxyphenyl) to identify pharmacophore elements .

- Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity .

Q. How can reaction yields be improved for scale-up synthesis?

- Catalyst screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for cross-coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours under reflux) .

- Workflow integration : In-situ purification via catch-and-release techniques (e.g., scavenger resins for byproducts) .

Q. What advanced techniques characterize the compound’s solid-state properties?

- Single-crystal XRD : Resolve 3D structure; nitrophenyl and pyridinyl groups often show coplanarity (dihedral angle <10°) .

- Thermogravimetric analysis (TGA) : Decomposition temperature (>200°C) indicates thermal stability for formulation studies .

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO; logP values (e.g., 2.8) predict membrane permeability .

Data Contradiction and Validation

Q. How to address inconsistent spectral data between batches?

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., des-nitro derivatives) .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to confirm NMR peak assignments .

Q. Why do biological activities vary in different cell lines?

- Metabolic stability : Perform hepatic microsomal assays (e.g., human vs. murine CYP450 metabolism) .

- Membrane transporters : Inhibit ABC transporters (e.g., verapamil for P-gp) to assess efflux effects .

Methodological Recommendations

- Synthetic reproducibility : Document reaction atmosphere (N₂ vs. air) and solvent dryness (molecular sieves for DMF) .

- Data validation : Use orthogonal assays (e.g., SPR + ITC for binding studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.